2-(3-Chlorophenoxy)propanoyl chloride
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Overview
Description
It has the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol. This compound is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.
Preparation Methods
The preparation of 2-(3-Chlorophenoxy)propanoyl chloride can be achieved through several synthetic routes. One common method involves the acylation of 2-(3-chlorophenoxy)propionic acid with acyl chlorinating agents such as thionyl chloride or phosphorus trichloride . The reaction is typically carried out in an organic solvent at controlled temperatures ranging from 0 to 140°C . Industrial production methods often involve the use of catalysts to improve the yield and purity of the product .
Chemical Reactions Analysis
2-(3-Chlorophenoxy)propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Acylation Reactions: It is capable of acylating amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(3-chlorophenoxy)propionic acid and hydrochloric acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and amines for acylation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Chlorophenoxy)propanoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)propanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
2-(3-Chlorophenoxy)propanoyl chloride can be compared with other similar compounds, such as:
Propionyl chloride: Similar in structure but lacks the chlorophenoxy group, making it less versatile in certain synthetic applications.
2-Chloropropionyl chloride: Contains a chlorine atom on the propionyl group but does not have the phenoxy group, limiting its use in specific reactions.
3-Chloropropionyl chloride: Similar in reactivity but differs in the position of the chlorine atom, affecting its chemical behavior.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical syntheses.
Properties
IUPAC Name |
2-(3-chlorophenoxy)propanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZDNDXSGIOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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